molecular formula C24H21BrN4OS B11424055 2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11424055
M. Wt: 493.4 g/mol
InChI Key: WVWNJPVBJDMGPT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthesis involves two key steps:
      • S-alkylation: 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1-phenylethanone in an alkaline medium.
      • Reduction: The corresponding ketone intermediate is reduced to form the secondary alcohol.
    • Industrial production methods may vary, but these steps form the core of the synthetic route.
  • Chemical Reactions Analysis

    • Reactions:
      • S-alkylation: Alkylating agent (2-bromo-1-phenylethanone) reacts with the thiol group.
      • Reduction: Ketone reduction using appropriate reducing agents.
    • Common reagents: Alkylating agents, reducing agents.
    • Major products: The secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.
  • Scientific Research Applications

    • Chemistry: Investigate its reactivity, stability, and potential ligand properties.
    • Biology: Explore its interactions with biological macromolecules.
    • Medicine: Assess its pharmacological effects, toxicity, and potential therapeutic applications.
    • Industry: Evaluate its use in materials science or catalysis.
  • Mechanism of Action

    • Molecular targets: Identify specific proteins, receptors, or enzymes affected by the compound.
    • Pathways: Investigate signaling pathways modulated by the compound.
  • Properties

    Molecular Formula

    C24H21BrN4OS

    Molecular Weight

    493.4 g/mol

    IUPAC Name

    2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

    InChI

    InChI=1S/C24H21BrN4OS/c1-16-9-8-10-17(2)22(16)26-21(30)15-31-24-28-27-23(19-13-6-7-14-20(19)25)29(24)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,26,30)

    InChI Key

    WVWNJPVBJDMGPT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br

    Origin of Product

    United States

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